3-Chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione
Description
3-Chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrole-2,5-dione core substituted with chloro and methoxy groups, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c1-23-10-5-4-6-11(9-10)24-15-14(19)16(21)20(17(15)22)13-8-3-2-7-12(13)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKZSFWLDMNGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with 3-methoxyphenol to form an intermediate, which is then cyclized with a suitable reagent to yield the final pyrrole-2,5-dione structure. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(2-chlorophenyl)-4-phenoxypyrrole-2,5-dione
- 3-Chloro-1-(2-chlorophenyl)-4-(4-methoxyphenoxy)pyrrole-2,5-dione
- 3-Chloro-1-(2-chlorophenyl)-4-(3-ethoxyphenoxy)pyrrole-2,5-dione
Uniqueness
Compared to similar compounds, 3-Chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
